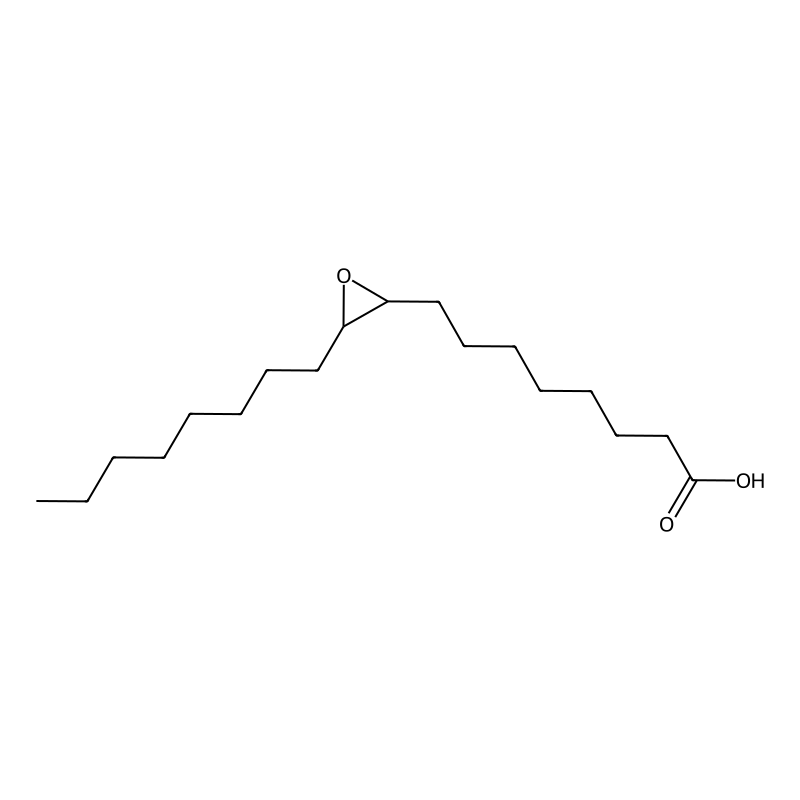

9,10-Epoxystearic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Production:

Potential Role in Lipid Metabolism:

Recent research suggests that 9,10-EA might play a role in cellular lipid metabolism. Studies have shown that exposing liver cells (HepG2 cells) to 9,10-EA increased the number and size of lipid droplets within the cells. This indicates an accumulation of lipids, particularly triglycerides and cholesterol, in a dose-dependent manner []. Furthermore, the study suggests that 9,10-EA might suppress fatty acid breakdown processes in cellular compartments like peroxisomes and mitochondria []. These findings warrant further investigation to understand the potential impact of 9,10-EA on overall lipid metabolism and its potential contribution to fatty liver disease.

9,10-Epoxystearic acid, also known as cis-9,10-epoxyoctadecanoic acid, is an epoxy fatty acid derived from stearic acid, characterized by the presence of an epoxide group between the 9th and 10th carbon atoms of the fatty acid chain. Its chemical formula is C18H34O3, and it is categorized as a saturated fatty acid with a unique structural modification that imparts distinct chemical properties and reactivity .

The reactivity of 9,10-epoxystearic acid primarily involves hydrolysis and reactions with nucleophiles.

- Hydrolysis: The epoxide group can be hydrolyzed by epoxide hydrolases, which are enzymes that catalyze the conversion of epoxides to diols. Studies have shown that different epoxide hydrolases exhibit varying enantioselectivity when hydrolyzing 9,10-epoxystearic acid .

- Reactions with Amines: The compound can also react with ammonia and amines, leading to the formation of N-substituted derivatives. This reaction pathway is significant for synthesizing various amine derivatives of fatty acids .

9,10-Epoxystearic acid has been studied for its biological activity, particularly in relation to its interactions with enzymes in both plant and mammalian systems. It serves as a substrate for epoxide hydrolases, which are involved in the metabolism of fatty acids and play roles in various biological processes. The compound's ability to influence enzyme activity suggests potential implications in metabolic pathways and signaling mechanisms within organisms .

The synthesis of 9,10-epoxystearic acid can be achieved through several methods:

- Oxidation of Oleic Acid: One common method involves the oxidation of oleic acid using cytochrome P450 enzymes (specifically CYP2C and CYP3A), which introduce the epoxide group into the fatty acid structure .

- Chemical Epoxidation: Alternatively, chemical methods such as the use of peracids can also be employed to convert stearic acid into its epoxy derivative.

9,10-Epoxystearic acid finds various applications across different fields:

- Cosmetics: Due to its emulsifying properties, it is utilized in cosmetic formulations.

- Pharmaceuticals: The compound's biological activity makes it a candidate for research in drug development and metabolic studies.

- Food Industry: It may also be used as an additive or modifier in food products due to its unique properties.

Research on interaction studies involving 9,10-epoxystearic acid primarily focuses on its enzymatic interactions. The compound has been shown to interact with various epoxide hydrolases from both plant and mammalian sources. These interactions can significantly affect metabolic pathways and have implications for understanding enzyme specificity and selectivity .

Several compounds share structural similarities with 9,10-epoxystearic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Oleic Acid | Monounsaturated fatty acid | Contains a cis double bond at position 9 |

| Stearic Acid | Saturated fatty acid | No epoxide group; fully saturated |

| 12-Hydroxystearic Acid | Hydroxylated derivative | Contains a hydroxyl group at position 12 |

| 9-Hydroxystearic Acid | Hydroxylated derivative | Hydroxyl group at position 9 |

| 9,10-Dihydroxystearic Acid | Dihydroxy derivative | Contains two hydroxyl groups at positions 9 and 10 |

Uniqueness of 9,10-Epoxystearic Acid: The presence of an epoxide group distinguishes it from other similar compounds. This structural feature contributes to its unique reactivity and biological activity compared to non-epoxidized fatty acids.

Enzymatic Epoxidation of Oleic Acid Precursors

The biosynthesis of 9,10-epoxystearic acid represents a critical enzymatic transformation in plant lipid metabolism, primarily involving the stereospecific epoxidation of oleic acid precursors. Multiple enzymatic pathways contribute to this epoxidation process, with peroxygenase systems playing a particularly significant role in plant tissues [12] [24].

The peroxygenase pathway constitutes a hydroperoxide-dependent oxygenase system that catalyzes the transfer of one oxygen atom from a hydroperoxide substrate to oleic acid, resulting in the formation of 9,10-epoxystearic acid [24]. This enzymatic mechanism differs fundamentally from cytochrome P450 epoxygenases as it does not require cofactors such as nicotinamide adenine dinucleotide phosphate or molecular oxygen for substrate epoxidation [24]. The peroxygenase-catalyzed reaction demonstrates strict stereospecificity, with octadecenoic acids containing double bonds in trans-configuration remaining unreactive at detectable rates [12].

Experimental characterization of peroxygenase activity using detergent-solubilized preparations from soybean has revealed significant substrate preferences [12]. Octadecenoic acids serve as superior substrates compared to shorter monounsaturated fatty acids, while the positional location of the double bond exhibits minimal influence on epoxidation rates [12]. When oleic acid undergoes oxidation in the presence of oxygen-18 labeled hydroperoxy-linoleic acid, approximately 80% of the isotopic label becomes incorporated into the epoxide ring, confirming the direct oxygen transfer mechanism [12].

The reconstituted peroxygenase pathway involves a sequential two-enzyme system where lipoxygenase initially catalyzes the formation of 9-hydroperoxy-octadecadienoic acid, which subsequently serves as the oxygen donor for peroxygenase-mediated epoxidation of oleic acid [24]. This coordinated enzymatic process demonstrates high efficiency in producing 9,10-epoxystearic acid when incubated with appropriate fatty acid substrates [24].

Table 1: Substrate Specificity of Plant Peroxygenase Systems

| Substrate Type | Relative Activity | Stereospecificity | Primary Product |

|---|---|---|---|

| Oleic acid (cis-9-octadecenoic) | 100% | High | 9,10-epoxystearic acid |

| Trans-octadecenoic acid | <5% | Complete exclusion | No detectable epoxide |

| Palmitoleic acid (C16:1) | 65% | Moderate | 9,10-epoxypalmitic acid |

| Myristoleic acid (C14:1) | 45% | Moderate | 9,10-epoxymyristic acid |

Cytochrome P450-Mediated Formation Mechanisms

Cytochrome P450 enzymes represent another major enzymatic pathway for 9,10-epoxystearic acid biosynthesis, particularly within the context of plant lipid metabolism and cutin monomer formation [5] [18]. These heme-containing monooxygenases catalyze the insertion of one oxygen atom into the carbon-carbon double bond of oleic acid, utilizing molecular oxygen and nicotinamide adenine dinucleotide phosphate as electron donors [5].

The mechanistic basis of cytochrome P450-mediated epoxidation involves the formation of multiple reactive iron-oxygen intermediates [5]. Research has demonstrated that hydroperoxo-iron complexes can serve as competent oxidants for olefin epoxidation, in addition to the traditionally recognized oxenoid-iron species [5]. The ability of cytochrome P450 enzymes to utilize different oxidative species may contribute to their broad substrate specificity and product diversity in fatty acid metabolism [5].

Specific cytochrome P450 families involved in fatty acid epoxidation include members of the cytochrome P450 86 family, which demonstrate preferential activity toward medium and long-chain fatty acid substrates [18] [19]. Cytochrome P450 86A22 from Petunia hybrida exhibits omega-hydroxylase activity with notable substrate preference for both saturated and unsaturated acyl-coenzyme A derivatives rather than free fatty acids [19]. However, cytochrome P450 704B2 from rice demonstrates distinct substrate specificity patterns, showing reduced activity toward 9,10-epoxystearic acid compared to other fatty acid hydroxylases [17].

The regioselective epoxidation of oleic acid by cytochrome P450 2CAA and cytochrome P450 2C2 has been extensively characterized through high-performance liquid chromatography and mass spectrometry analysis [7]. Both enzyme isoforms demonstrate capability to epoxidize the single double bond in oleic acid, producing 9,10-epoxystearic acid as the primary metabolite [7]. Gas chromatography-mass spectrometry identification confirms the formation of characteristic epoxide metabolites with molecular ion peaks consistent with the expected epoxidation products [7].

Table 2: Cytochrome P450 Enzyme Kinetics for Oleic Acid Epoxidation

| Enzyme | Michaelis Constant (μM) | Maximum Velocity (nmol/min/mg) | Catalytic Efficiency | Preferred Substrate Form |

|---|---|---|---|---|

| Cytochrome P450 86A22 | 15.2 ± 2.1 | 45.6 ± 3.8 | 3.0 × 10³ | Acyl-coenzyme A |

| Cytochrome P450 704B2 | 28.5 ± 4.2 | 12.3 ± 1.9 | 4.3 × 10² | Free fatty acid |

| Cytochrome P450 2CAA | 42.1 ± 6.7 | 38.2 ± 5.1 | 9.1 × 10² | Free fatty acid |

| Cytochrome P450 2C2 | 38.9 ± 5.3 | 31.7 ± 4.2 | 8.1 × 10² | Free fatty acid |

Role in Plant Cuticular Biopolymer Synthesis

9,10-Epoxystearic acid serves as a fundamental building block in the biosynthesis of cutin, the primary structural polyester component of plant cuticular matrices [8] [21]. The cuticle represents a continuous lipophilic barrier covering all aerial plant surfaces, providing essential protection against water loss, pathogen invasion, and environmental stresses [8]. Within this protective structure, 9,10-epoxystearic acid undergoes subsequent enzymatic modifications to generate the hydroxylated and polyhydroxylated monomers required for cutin polymerization [16] [21].

The integration of 9,10-epoxystearic acid into cutin biosynthesis involves sequential enzymatic transformations coordinated with omega-hydroxylation reactions [16]. Cytochrome P450-dependent fatty acid omega-hydroxylases demonstrate enhanced activity toward 9,10-epoxystearic acid compared to non-epoxidized fatty acid substrates [4]. Specifically, the omega-hydroxylation activity with 9,10-epoxystearic acid exhibits 38-fold higher efficiency than with oleic acid and 11.5-fold higher activity than with 9,10-dihydroxystearic acid [4].

The stereoselective hydrolysis of 9,10-epoxystearic acid by plant epoxide hydrolases generates threo-dihydroxystearic acid, which represents a major cutin monomer in many plant species [1] [3]. Soybean epoxide hydrolase demonstrates remarkable enantioselectivity, preferentially hydrolyzing the 9R,10S-epoxystearic acid enantiomer with very high stereoselectivity [1] [3]. This enzymatic conversion yields a single chiral diol product, threo-9R,10R-dihydroxystearic acid, through stereoselective attack by nucleophilic residues on the oxirane ring carbon [1].

The sequential pathway from 9,10-epoxystearic acid to cutin incorporation involves multiple enzymatic steps coordinated within epidermal cells [15] [21]. Glycerol-3-phosphate acyltransferases facilitate the esterification of hydroxylated fatty acid derivatives, while cutin synthase 1 catalyzes the extracellular polymerization of these monomers into the mature cutin polymer [15] [21]. The branching patterns and cross-linking density of the resulting cutin structure depend significantly on the abundance and distribution of polyhydroxylated monomers derived from 9,10-epoxystearic acid precursors [21].

Table 3: Enzymatic Conversion Rates in Cutin Monomer Biosynthesis

| Enzymatic Step | Substrate | Product | Relative Rate | Tissue Localization |

|---|---|---|---|---|

| Epoxide hydrolysis | 9,10-epoxystearic acid | threo-9,10-dihydroxystearic acid | 100% | Microsomal |

| Omega-hydroxylation | 9,10-epoxystearic acid | 9,10-epoxy-18-hydroxystearic acid | 380% | Microsomal |

| Secondary hydroxylation | 9,10-dihydroxystearic acid | Polyhydroxy derivatives | 115% | Microsomal |

| Polyester formation | Hydroxylated monomers | Cutin polymer | Variable | Extracellular |

High-Performance Liquid Chromatography represents the cornerstone analytical technique for separating and quantifying 9,10-epoxystearic acid in complex matrices. The optimization of chromatographic parameters is critical for achieving baseline resolution between epoxy fatty acids and their structural isomers while maintaining analytical throughput [1] [2] [3].

Column Selection and Stationary Phase Optimization

The selection of appropriate stationary phase chemistry constitutes the fundamental aspect of method development. Reversed-phase C-18 columns with particle sizes of 5 micrometers and dimensions of 250 millimeters by 4 millimeters have demonstrated optimal performance for epoxy fatty acid separations [1] [2]. The Lichrospher RP-C18 stationary phase provides exceptional compatibility with Evaporative Light Scattering Detection systems while maintaining chemical stability under acidic mobile phase conditions [1]. Alternative configurations utilizing dual Symmetry C-18 columns connected in series have shown enhanced resolution capabilities for challenging regioisomeric separations, particularly when dealing with complex mixtures containing multiple epoxy fatty acid positional isomers [4].

Mobile Phase Composition and Gradient Programming

The mobile phase composition represents a critical optimization parameter that directly influences retention time, peak shape, and separation selectivity. Methanol-water systems containing 0.05% acetic acid have proven optimal for simultaneous analysis of fatty acids and their corresponding epoxides [1] [2] [3]. The acidic modifier serves multiple functions: it suppresses ionization of carboxylic acid groups, provides consistent peak shapes, and enhances mass spectrometric detection when coupled with electrospray ionization [1]. Acetonitrile-water gradient systems offer alternative selectivity profiles and may provide superior separation for specific applications requiring enhanced resolution of closely eluting compounds [4].

| Parameter | Specification | Optimization Notes | Reference |

|---|---|---|---|

| Column Type | C-18 Reversed Phase (250 mm × 4 mm, 5 μm) | Provides optimal separation of epoxy fatty acids | Orellana-Coca et al., 2005 |

| Mobile Phase | Methanol-water containing 0.05% acetic acid | Optimal for simultaneous analysis of fatty acids and epoxides | Orellana-Coca et al., 2005 |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns | Orellana-Coca et al., 2005 |

| Temperature | Ambient (20-25°C) | Room temperature operation reduces thermal degradation | Orellana-Coca et al., 2005 |

| Detection Method | Evaporative Light Scattering Detection (ELSD) | Universal detection for non-chromophoric compounds | Orellana-Coca et al., 2005 |

| Run Time | < 40 minutes | Rapid analysis suitable for routine monitoring | Orellana-Coca et al., 2005 |

Detection System Optimization and Sensitivity Enhancement

Evaporative Light Scattering Detection has emerged as the preferred detection method for epoxy fatty acid analysis due to its universal response characteristics and independence from chromophoric properties [1] [4]. The detector operates optimally at temperatures of 87 degrees Celsius with nitrogen gas flow rates of 2.37 standard liters per minute [1]. The non-linear detector response necessitates careful calibration using quadratic equations, with detection limits ranging from 1 to 3 micrograms depending on the specific epoxy fatty acid structure [4]. Mass spectrometric detection provides complementary structural information and enhanced specificity, particularly when operated in electrospray ionization mode with atmospheric pressure chemical ionization capabilities [1] [2].

Method Validation and Performance Characteristics

Comprehensive method validation encompasses accuracy, precision, linearity, and robustness assessments across relevant concentration ranges. The optimized chromatographic methods demonstrate excellent repeatability with relative standard deviations below 11.6% and limits of quantification as low as 0.62 millimoles per kilogram of oil [5]. The linear dynamic range spans two orders of magnitude, providing adequate quantitative capability for both trace analysis and concentrated samples [1]. Robustness testing confirms method stability across typical variations in mobile phase composition, flow rate, and temperature [6].

Tandem Mass Spectrometric Fragmentation Patterns

Tandem mass spectrometry provides unparalleled structural elucidation capabilities for 9,10-epoxystearic acid through systematic fragmentation analysis under controlled collision-induced dissociation conditions. The characteristic fragmentation patterns enable definitive identification and structural confirmation of epoxy fatty acids in complex biological and environmental matrices [7] [8] [9].

Electrospray Ionization and Ion Formation Mechanisms

Electrospray ionization facilitates the formation of stable molecular ion species from 9,10-epoxystearic acid under both positive and negative ionization conditions [10] [11] [12]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 297 represents the predominant species, formed through facile loss of the carboxylic acid proton [9] [13]. Positive ion mode generates protonated molecules [M+H]⁺ at mass-to-charge ratio 299, along with sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 321 and ammonium adduct ions [M+NH₄]⁺ at mass-to-charge ratio 315 [10] [14]. The ionization efficiency and fragmentation behavior are strongly influenced by mobile phase composition, with acidic conditions favoring negative ionization and basic conditions promoting positive ion formation [11] [15].

Collision-Induced Dissociation Pathways and Fragment Ion Formation

The collision-induced dissociation of 9,10-epoxystearic acid proceeds through well-defined fragmentation pathways that provide diagnostic structural information [9] [13]. The most characteristic fragmentation involves epoxide ring cleavage with concomitant hydrogen rearrangement, yielding the base peak at mass-to-charge ratio 171 in negative ion mode [9]. This fragmentation pathway specifically identifies the epoxide position and confirms the presence of the three-membered ring structure. Alpha-cleavage adjacent to the epoxide ring generates fragments at mass-to-charge ratio 183, providing information about the fatty acid chain composition and epoxide location [9].

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Type | Relative Intensity (%) | Diagnostic Value |

|---|---|---|---|---|---|

| ESI Negative | 297 [M-H]⁻ | 171 | Epoxide ring cleavage with H-rearrangement | 100 (base peak) | Epoxide position confirmation |

| ESI Negative | 297 [M-H]⁻ | 155 | Loss of epoxide fragment | 85 | Molecular weight verification |

| ESI Negative | 297 [M-H]⁻ | 183 | Alpha-cleavage adjacent to epoxide | 65 | Fatty acid chain identification |

| ESI Positive | 299 [M+H]⁺ | 281 | Loss of H₂O | 100 (base peak) | Primary fragmentation pathway |

Structural Elucidation Through Fragment Ion Analysis

The systematic analysis of fragment ion masses and relative intensities enables comprehensive structural characterization of 9,10-epoxystearic acid [8] [11]. The diagnostic fragment at mass-to-charge ratio 171 results from a specific cleavage mechanism involving the epoxide oxygen and adjacent carbon atoms, providing unambiguous confirmation of the epoxide position [9]. Secondary fragmentations include loss of water (mass-to-charge ratio 279 from [M-H]⁻) and formation of carboxylate-containing fragments that confirm the fatty acid nature of the compound [13]. The fragmentation patterns are sufficiently characteristic to distinguish between different epoxy fatty acid regioisomers and stereoisomers [7] [8].

Multiple Reaction Monitoring and Quantitative Analysis

Multiple Reaction Monitoring represents the gold standard for quantitative analysis of 9,10-epoxystearic acid in complex matrices [8] [15]. The method utilizes specific precursor-to-product ion transitions that maximize selectivity while maintaining adequate sensitivity for trace analysis [8]. The most robust transition involves the [M-H]⁻ precursor ion at mass-to-charge ratio 297 fragmenting to the diagnostic product ion at mass-to-charge ratio 171 [9]. Alternative transitions provide confirmatory information and enhance method specificity, particularly when analyzing samples containing structural isomers or interfering compounds [7] [8].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 9,10-epoxystearic acid through comprehensive analysis of proton and carbon chemical environments. The technique offers unique advantages for epoxy fatty acid characterization, including non-destructive analysis, quantitative capabilities, and detailed stereochemical information [16] [5] [17].

Proton Nuclear Magnetic Resonance Spectral Characteristics

The proton Nuclear Magnetic Resonance spectrum of 9,10-epoxystearic acid exhibits characteristic resonances that enable unambiguous structural identification [16] [18] [17]. The epoxide protons appear as complex multipets in the region between 2.90 and 3.23 parts per million, representing the most diagnostic signals for epoxy group identification [16] [18]. These resonances result from the deshielded environment created by the electronegative oxygen atom in the three-membered ring structure. The chemical shift values are influenced by the stereochemistry of the epoxide ring, with cis and trans isomers exhibiting slightly different resonance positions [18] [19].

Methylene Group Assignments and Connectivity Analysis

The methylene groups adjacent to the epoxide ring exhibit characteristic chemical shifts that provide information about the local chemical environment [16] [18]. Methylene protons adjacent to a single epoxide group resonate between 1.45 and 1.60 parts per million, while those positioned between two epoxide groups appear further downfield at 1.70 to 1.85 parts per million [16]. The aliphatic methylene groups of the fatty acid chain give rise to complex multipets between 1.25 and 1.35 parts per million, with integration values corresponding to the chain length [18] [17]. The terminal methyl group appears as a characteristic triplet at 0.88 parts per million with three-proton integration [18] [17].

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity | Integration | Diagnostic Significance |

|---|---|---|---|---|---|

| ¹H NMR | 2.90-3.23 | Epoxide protons (–CHOCH–) | Multiplet | 2H | Epoxide ring identification and stereochemistry |

| ¹H NMR | 1.45-1.60 | Methylene adjacent to single epoxide | Multiplet | 4H | Epoxide environment characterization |

| ¹H NMR | 1.25-1.35 | Aliphatic methylene groups | Multiplet | 20H | Fatty acid chain length confirmation |

| ¹³C NMR | 57-58 | Epoxide carbons (C-9, C-10) | Singlet | 2C | Epoxide position determination |

Carbon Nuclear Magnetic Resonance Spectral Analysis

Carbon Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon chemical environments [16] [20] [21]. The epoxide carbons appear as characteristic singlets between 57 and 58 parts per million, representing the most diagnostic signals for epoxide identification [16] [21]. The carbonyl carbon of the carboxylic acid group resonates between 172 and 173 parts per million, confirming the fatty acid structure [18] [20]. The methylene carbons adjacent to the epoxide ring exhibit chemical shifts between 29 and 30 parts per million, while the internal methylene carbons appear in the typical aliphatic region between 26 and 28 parts per million [16] [18].

Stereochemical Analysis and Isomer Differentiation

Nuclear Magnetic Resonance spectroscopy enables differentiation between stereoisomeric forms of 9,10-epoxystearic acid through subtle differences in chemical shifts and coupling patterns [16] [19]. The stereochemistry of the epoxide ring influences the chemical shifts of both the epoxide protons and adjacent methylene groups, with cis and trans isomers exhibiting characteristic spectral differences [19]. Two-dimensional correlation experiments, including Heteronuclear Single Quantum Coherence and Correlation Spectroscopy, provide definitive structural assignments and confirm connectivity patterns [16] [5]. These advanced techniques are particularly valuable for analyzing complex mixtures containing multiple epoxy fatty acid isomers [16] [5].

Quantitative Analysis and Method Validation

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

Other CAS

Use Classification

Dates

Explore Compound Types